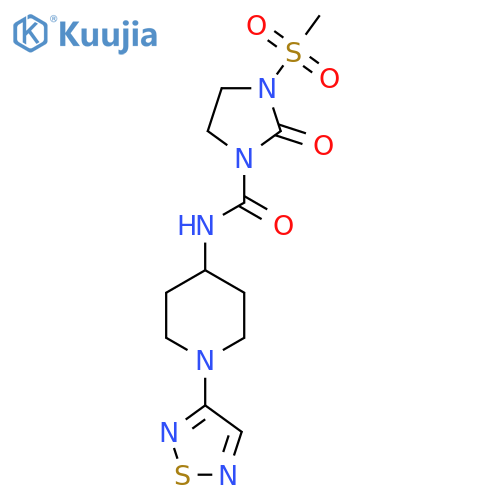

Cas no 2034379-74-1 (3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide)

3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide

- 2034379-74-1

- F6549-1864

- AKOS032467041

- 3-methylsulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide

- 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide

-

- インチ: 1S/C12H18N6O4S2/c1-24(21,22)18-7-6-17(12(18)20)11(19)14-9-2-4-16(5-3-9)10-8-13-23-15-10/h8-9H,2-7H2,1H3,(H,14,19)

- InChIKey: QCOKCFJFEVTWQW-UHFFFAOYSA-N

- ほほえんだ: S(C)(N1C(N(C(NC2CCN(C3C=NSN=3)CC2)=O)CC1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 374.08309542g/mol

- どういたいしつりょう: 374.08309542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 152Ų

3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6549-1864-1mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-15mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-5μmol |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-25mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-10μmol |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-3mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-20μmol |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-20mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-30mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1864-75mg |

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

2034379-74-1 | 75mg |

$208.0 | 2023-09-08 |

3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamideに関する追加情報

3-Methanesulfonyl-2-Oxo-N-(1-(1,2,5-Thiadiazol-3-Yl)Piperidin-4-Yl)Imidazolidine-1-Carboxamide (CAS No. 2034379-74-1): A Novel Scaffold in Medicinal Chemistry

The compound 3-methanesulfonyl-2-oxo-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)imidazolidine-1-carboxamide (CAS No. 2034379-74-1) represents a structurally intricate scaffold with potential applications in the development of bioactive molecules. Its unique architecture combines a piperidine ring, an imidazolidine core, a thiadiazole heterocycle, and a methanesulfonyl group, all of which contribute to its pharmacological versatility. The integration of these functional groups aligns with contemporary trends in drug discovery, where hybrid molecules are engineered to modulate multiple biological targets simultaneously.

Recent studies highlight the significance of thiadiazole derivatives in pharmaceutical research due to their broad spectrum of activities, including anti-inflammatory, antimicrobial, and antitumor properties. The 1,2,5-thiadiazole ring in this compound serves as a key pharmacophore, often associated with enhanced metabolic stability and improved solubility profiles. Additionally, the presence of the methanesulfonyl group introduces electrophilic character to the molecule, potentially enabling covalent interactions with target proteins—a strategy increasingly exploited in irreversible enzyme inhibitors.

The imidazolidine framework further enhances the compound's structural diversity. This five-membered ring is frequently observed in bioactive agents due to its conformational flexibility and ability to participate in hydrogen bonding. In this context, the carboxamide functionality at position 1 of the imidazolidine core may act as a hydrogen bond donor or acceptor, facilitating interactions with receptor sites or enzyme active domains. Such features are critical for optimizing binding affinity and selectivity in drug candidates.

Synthetic approaches to this compound likely involve multistep organic transformations. The formation of the piperidine-imidazolidine hybrid could be achieved through condensation reactions between appropriately substituted amines and carbonyl compounds. The introduction of the thiadiazole moiety would typically require cyclization strategies involving thioureas or dithiocarbamates under controlled conditions. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to improve reaction efficiency and yield.

Computational studies on similar scaffolds suggest that the spatial arrangement of functional groups in this molecule could influence its pharmacokinetic properties. For instance, the methanesulfonyl group may enhance lipophilicity while maintaining sufficient polarity for aqueous solubility—a balance crucial for oral bioavailability. Molecular docking simulations predict favorable interactions between the thiadiazole-piperidine segment and target enzymes such as kinases or proteases involved in disease pathways.

Emerging research emphasizes the role of hybrid molecules like this compound in addressing multidrug resistance (MDR). The combination of a sulfonamide motif (via methanesulfonylation) and an amide linkage has been shown to disrupt efflux pump mechanisms responsible for MDR phenotypes in cancer cells. This dual-action mechanism positions CAS No. 2034379-74-1 as a promising lead for next-generation therapeutics targeting resistant tumor microenvironments.

In terms of synthetic accessibility, modern methodologies such as click chemistry or transition-metal-catalyzed cross-couplings could streamline large-scale production processes for this compound. Green chemistry principles might also be applied by utilizing solvent-free conditions or biocatalytic transformations to minimize environmental impact while maintaining product purity.

Structural analogs featuring variations in substituents at key positions (e.g., different alkyl chains on the methanesulfonyl group or alternative heterocycles fused to piperidine) are currently being explored through combinatorial libraries. These efforts aim to identify optimal substituent patterns that maximize therapeutic efficacy while minimizing off-target effects—a critical consideration for clinical translation.

Notably, recent advances in solid-state NMR spectroscopy have provided detailed insights into the conformational behavior of imidazolidine-based compounds under physiological conditions. These data help refine structure-based drug design strategies by elucidating how subtle changes in molecular geometry affect intermolecular interactions with biomolecules.

The potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For example, derivatives containing similar thiadiazole-piperidine motifs have demonstrated herbicidal activity against weed species resistant to glyphosate-based herbicides through novel modes of action involving photosystem inhibition pathways.

2034379-74-1 (3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide) 関連製品

- 83863-51-8(3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

- 1859761-35-5(1-(1-Aminoethyl)cyclobutanemethanol)

- 1026613-79-5(Tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate)

- 1806485-72-2(2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid)

- 1369951-13-2(2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene)

- 1369237-75-1(Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate)

- 380476-87-9(3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide)

- 2003072-36-2(Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate)

- 1784380-03-5(5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)

- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)